- Reductive acetylation of carbonyl compounds to acetates with pyridine zinc borohydrideBulletin of the Korean Chemical Society, 2008, 29(1), 76-80,
Cas no 92618-89-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate)
![Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate structure](https://de.kuujia.com/scimg/cas/92618-89-8x500.png)
92618-89-8 structure
Produktname:Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate
- D,L-ISOBORNYL ACETATE
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate (9CI)
- (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate
- (4,7,7-Trimethyl-3-bicyclo[2.2.1]heptanyl) acetate
- 1,7,7-Trimethylbicyclo[2,2,1]heptan-2-ol acetate
- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate
- Acetic acid 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
- NSC 163480
- [(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate
- exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate
- (+)-Acetic acid bornyl ester
- NSC-759844
- DB-066148
- endo-(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
- BBL033932
- bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
- 5655-61-8
- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-,2-acetate,(1S,2R,4S)-
- 2-Camphanol acetate
- Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester
- STK079562
- CS-0313797
- NSC-163480
- 92618-89-8
- CHEMBL1439452
- NCI60_020169
- NSC163480
- MFCD00867808
- DTXSID80859098
- DB-072157
- SCHEMBL117760
- 1,7-Trimethylbicyclo[2.2.1]heptan-2-ol acetate
- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate #
- NS00009276
- Bicyclo[2.2.1]heptan-2-ol,7,7-trimethyl-, acetate, endo-
- AKOS005392232
- NCGC00159354-03
- NCGC00159354-06
- NSC759844
- NSC407158
- BRD-A41385909-001-01-3
- BORNYL ACETATE
- Isobornyl acetate
- VS-12345
- NCGC00159354-02
- Borneol, acetate
- 125-12-2
- endo-bornyl acetate
- AB01563199_01
- NSC-407158
- HMS3264P09
- SR-01000944256-1
- Bornyl acetic ether
- endo-2-Camphanyl ethanoate
- CCG-213841
- L-(-)-Bornyl acetate
- Pharmakon1600-01502510
- endo-(1R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
- (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate
- SR-01000944256
-
- MDL: MFCD00077195
- Inchi: 1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3
- InChI-Schlüssel: KGEKLUUHTZCSIP-UHFFFAOYSA-N
- Lächelt: O=C(C)OC1C2(C(C(CC2)C1)(C)C)C
Berechnete Eigenschaften
- Genaue Masse: 196.146329876g/mol
- Monoisotopenmasse: 196.146329876g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 2
- Komplexität: 270
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 26.3Ų
- XLogP3: 3.3
Experimentelle Eigenschaften
- LogP: log Kow = 4.30
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384467-1kg |
1,7,7-Trimethylbicyclo[2.2.1]Heptan-2-yl acetate |
92618-89-8 | 98% | 1kg |
¥756.00 | 2024-04-25 | |
1PlusChem | 1P01FP1V-100g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 100g |
$8.00 | 2024-04-20 | |
1PlusChem | 1P01FP1V-500g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 500g |
$19.00 | 2024-04-20 | |
A2B Chem LLC | AY11123-500g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 500g |
$17.00 | 2024-07-18 | |
A2B Chem LLC | AY11123-25g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 25g |
$4.00 | 2024-05-20 | |
1PlusChem | 1P01FP1V-25g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 25g |
$4.00 | 2024-04-20 | |
A2B Chem LLC | AY11123-100g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 100g |
$7.00 | 2024-07-18 |
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: (SP-5-12)-(Pyridine)bis[tetrahydroborato(1-)-κH,κH′]zinc Solvents: Tetrahydrofuran , Ethyl acetate ; 2 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
Referenz
- CampheneBerichte der Deutschen Chemischen Gesellschaft, 1904, 37, 1032-1037,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, samarium(3+) salt (3:1) ; 15 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Samarium trifluoromethanesulfonate: an efficient moisture tolerant acylation catalyst under solvent-free conditionJournal of Carbohydrate Chemistry, 2008, 27(1), 1-9,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate Solvents: Dichloromethane ; 3 - 145 min, rt
Referenz
- Efficient Acetylation of Alcohols, Phenols, and Amines Catalyzed by Melamine Trisulfonic Acid (MTSA)Synthetic Communications, 2010, 40(7), 1022-1028,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Chloroform
Referenz
- 1-Acyl-3-substituted imidazolium salts as highly reactive acylating agentsChemical & Pharmaceutical Bulletin, 1982, 30(11), 4242-4,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
Referenz
- CampheneJustus Liebigs Annalen der Chemie, 1905, 340, 17-63,
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 165 - 170 °C; 126 - 127 °C; 1 h, 126 - 127 °C
Referenz
- Method for producing camphorquinone from byproduct generated during camphor synthesis process as raw material, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; overnight, rt
Referenz
- Carboxyl esterase enantioselective hydrolysis of monoterpenols, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 9.9 s, 5 MPa, 225 °C
Referenz
- Environmental benign application to organic syntheses using high-pressure, high-temperature water microfluidic systemHokkaidoritsu Kogyo Shikenjo Hokoku, 2009, 308, 23-31,
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Study on camphene esterification catalyzed by natural zeolite. (I). Reaction conditionsLinchan Huaxue Yu Gongye, 1990, 10(4), 241-7,
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- Effect of organic base on one-step acylation of campheneHuaxue Shiji, 2003, 25(1), 33-34,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 35 min, 80 °C
Referenz
- Rice husk ash. A new, cheap, efficient, and reusable reagent for the protection of alcohols, phenols, amines, and thiolsPhosphorus, 2014, 189(5), 577-586,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 1.5 h, 80 °C
Referenz
- Rice husk: Introduction of a green, cheap and reusable catalyst for the protection of alcohols, phenols, amines and thiolsComptes Rendus Chimie, 2014, 17(2), 164-170,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- A facile conversion of halides, alcohols and olefins to esters using iron(III) perchlorateSynthetic Communications, 1992, 22(7), 1087-94,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: (SP-4-1)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]copper Solvents: Ethyl acetate ; 10 min, reflux
1.2 Reagents: Sodium borohydride ; 3.25 h, reflux
1.2 Reagents: Sodium borohydride ; 3.25 h, reflux
Referenz
- Reductive acetylation of carbonyl compounds to acetates with NaBH4/Cu(dmg)2 systemOrganic Chemistry: An Indian Journal, 2013, 9(6), 244-248,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Catalysts: (±)-Camphorsulfonic acid , Graphite ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referenz
- Solvent-free Acetylation ProcedureOrganic Preparations and Procedures International, 2021, 53(6), 590-594,
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Terpenoid reactions in the presence of synthetic zeolite catalysts. 26. Acylation of (+)-2-pinene, (-)-2(10)-pinene and (+)-1-p-menthene by synthetic zeolite catalystsNihon Yukagakkaishi, 1997, 46(5), 583-587,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Solvents: Acetic acid , Water ; 9.9 s, 5 MPa, 200 °C
Referenz
- A highly selective, high-speed, and hydrolysis-free O-acylation in subcritical water in the absence of a catalystAngewandte Chemie, 2007, 46(33), 6284-6288,
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Raw materials
- Camphor
- DL-Camphene
- 1-acetyl-3-benzylimidazolium bromide
- 1,7,7-trimethylbicyclo2.2.1heptan-2-ol
- Bicyclo[2.2.1]heptan-2-ol,2,3,3-trimethyl-
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Preparation Products
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Verwandte Literatur
-
Xinghao Tu,Yijun Liu,Yao Yanli,Li Wenxiu,Luo Ping,Liqing Du,Junjun He,Lu Jian-neng RSC Adv. 2022 12 26485
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92618-89-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate) Verwandte Produkte
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